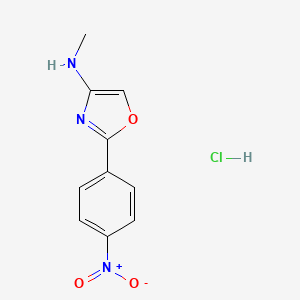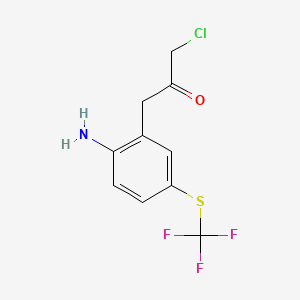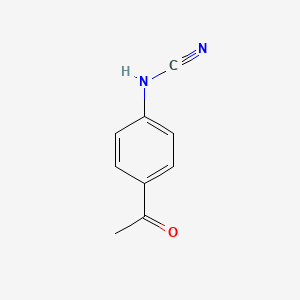
(4-Acetylphenyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetylphenyl)cyanamide is an organic compound characterized by the presence of both an acetyl group and a cyanamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetylphenyl)cyanamide typically involves the electrophilic cyanation of amines using cyanogen bromide or other cyanating agents. One common method includes the reaction of 4-acetylphenylamine with cyanogen bromide under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. The use of less toxic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), is also explored to minimize hazards associated with cyanogen bromide .
Análisis De Reacciones Químicas
Types of Reactions: (4-Acetylphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 4-acetylbenzonitrile.
Reduction: Formation of 4-acetylphenylamine.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Acetylphenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Acetylphenyl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to inhibition or modulation of their activity. The cyanamide group is particularly reactive, allowing for the formation of stable complexes with metal ions or other electrophilic species .
Comparación Con Compuestos Similares
Cyanamide: A simpler analogue with a similar cyanamide group but lacking the acetyl group.
4-Acetylbenzonitrile: Similar structure but with a nitrile group instead of a cyanamide group.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A cyanating agent used in similar synthetic applications.
Uniqueness: (4-Acetylphenyl)cyanamide is unique due to the presence of both an acetyl and a cyanamide group, which confer distinct reactivity and potential for diverse applications. Its dual functional groups allow for versatile chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
75106-15-9 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(4-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-4-9(5-3-8)11-6-10/h2-5,11H,1H3 |
Clave InChI |
FJRPAKIMYVZUNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



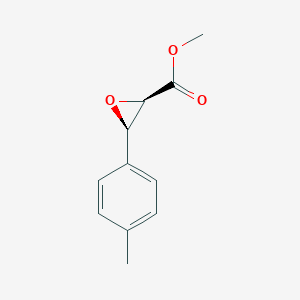


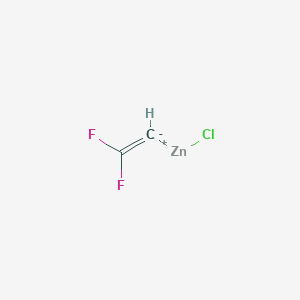
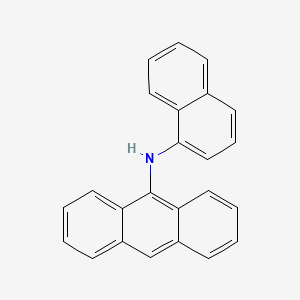


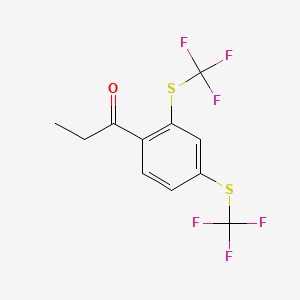
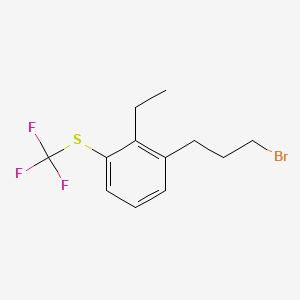
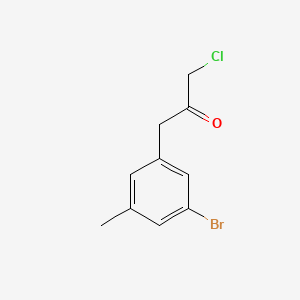
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
